1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride
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Overview
Description
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is an organic compound with the molecular formula C8H6ClN3O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride can be synthesized through the reaction of 1-phenyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{1-Phenyl-1H-1,2,3-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-phenyl-1H-1,2,3-triazole-4-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions.
Sulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly as a building block for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. These reactions are often facilitated by the presence of a catalyst or under specific reaction conditions.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-sulfonic acid: A hydrolysis product of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate: A derivative used as a potent steroid sulfatase inhibitor.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to introduce sulfonyl chloride groups into molecules makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-phenyltriazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQIUAQGPWARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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